molecular formula C16H20N2O2 B2862325 N-(3-methoxyphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320416-76-8

N-(3-methoxyphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2862325
CAS No.: 2320416-76-8
M. Wt: 272.348
InChI Key: UURVOEKKXOQHNV-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound featuring a bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from acyclic starting materials . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halides or amines.

Scientific Research Applications

N-(3-methoxyphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
  • (1R,5S)-benzyl 3-((tert-butoxycarbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate
  • (1R,5S,8r)-3-Azabicyclo[3.2.1]octane-8-carbonitrile

Uniqueness

What sets N-(3-methoxyphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide apart from similar compounds is its specific substitution pattern and stereochemistry. These features confer unique biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11-8-13-6-7-14(9-11)18(13)16(19)17-12-4-3-5-15(10-12)20-2/h3-5,10,13-14H,1,6-9H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURVOEKKXOQHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2C3CCC2CC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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